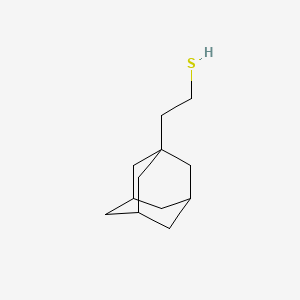

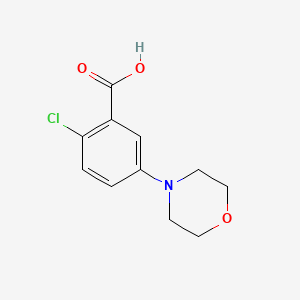

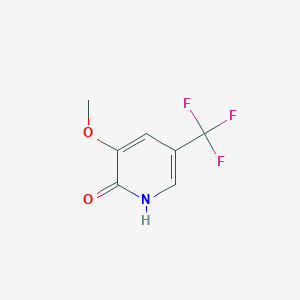

![molecular formula C14H21BO4 B1344769 2-[4-(Tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etan-1-ol CAS No. 741699-47-8](/img/structure/B1344769.png)

2-[4-(Tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etan-1-ol

Descripción general

Descripción

“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol” is a chemical compound with the molecular formula C14H21BO4 . It is also known as “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . Density functional theory (DFT) has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de “2-[4-(Tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etan-1-ol”, centrándose en aplicaciones únicas:

Destino Subcelular

Este compuesto se utiliza como una etiqueta de boronato de bencilo para la focalización subcelular de la carga al núcleo. Esta aplicación es crucial para comprender la localización de metabolitos, proteínas o sondas químicas y puede aumentar la eficacia terapéutica al concentrar un fármaco en su sitio de acción al tiempo que reduce los efectos fuera del objetivo .

Terapia de Captura de Neutrones de Boro (BNCT)

Los compuestos de boro como este se utilizan ampliamente en la BNCT, un tipo de tratamiento contra el cáncer que se basa en la captura de neutrones térmicos por el boro-10, que luego se somete a fisión para producir partículas alfa y núcleos de litio, lo que causa daño celular localizado .

Polímeros de Transporte de Fármacos

Los derivados del compuesto se utilizan en polímeros de transporte de fármacos de control de retroalimentación para el tratamiento del cáncer, lo que garantiza que los fármacos se administren de manera efectiva al área objetivo .

Inhibición Enzimática

Los compuestos del ácido bórico, incluidos los derivados de este compuesto, a menudo se utilizan como inhibidores enzimáticos que pueden ser fundamentales para tratar diversas enfermedades, incluidos los tumores y las infecciones microbianas .

Fármacos Ligando

Estos compuestos pueden actuar como fármacos ligandos específicos en aplicaciones de fármacos anticancerígenos, uniéndose a objetivos biológicos específicos para ejercer sus efectos terapéuticos .

Síntesis de Intermediarios Orgánicos

El compuesto sirve como un intermedio orgánico con grupos borato y sulfonamida, que se puede sintetizar mediante reacciones nucleofílicas y de amidación para futuras aplicaciones químicas .

Estudios de Crecimiento de Cristales

Se han sintetizado derivados de este compuesto y sus monocristales se han cultivado a partir de hexano y éter de petróleo para estudios de cristalografía .

Mecanismo De Acción

Target of Action

It is known that this compound is a synthetic means for the subcellular targeting of cargo to the nucleus . This suggests that its targets could be nuclear proteins or DNA sequences.

Mode of Action

The compound interacts with its targets by being conjugated to other proteins or small molecules, which facilitates their localization to the nucleus . This is achieved through a combination of active and passive transport processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific proteins or small molecules it is conjugated to. By facilitating their localization to the nucleus, it could potentially enhance their therapeutic efficacy and reduce off-target effects .

Análisis Bioquímico

Biochemical Properties

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol plays a crucial role in various biochemical reactions. The boronate ester group in this compound allows it to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme ribonuclease A (RNase A), where the compound acts as a substrate, facilitating the cleavage of RNA molecules . Additionally, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol has been shown to bind to chymotrypsin, a protease enzyme, thereby modulating its activity . These interactions highlight the compound’s potential in biochemical assays and therapeutic applications.

Cellular Effects

The effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the importin α/β pathway, which is essential for nuclear transport of proteins . This activation leads to changes in gene expression patterns, particularly those involved in cell cycle regulation and apoptosis. Furthermore, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol exerts its effects through specific binding interactions with biomolecules. The boronate ester group forms reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the interaction with ribonuclease A leads to its activation, while binding to chymotrypsin results in inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . These findings underscore the importance of considering temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular function and promote tissue regeneration . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects . These dosage-dependent effects highlight the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glutathione . This metabolic transformation affects the compound’s bioavailability and activity within the cell. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into the nucleus via the importin α/β pathway, where it accumulates and exerts its effects . Additionally, it can bind to cytoplasmic proteins, facilitating its distribution within the cell . These transport mechanisms ensure the compound’s effective localization and activity in target tissues.

Subcellular Localization

The subcellular localization of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is primarily within the nucleus, where it interacts with nuclear proteins and enzymes . The compound contains targeting signals that direct it to specific nuclear compartments, enhancing its efficacy in modulating gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell .

Propiedades

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFCCAMEIIUWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

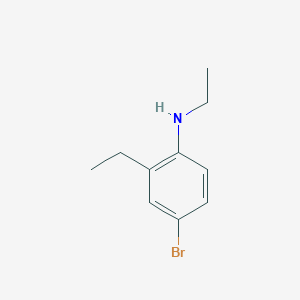

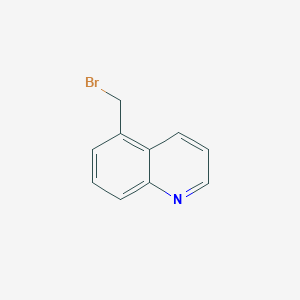

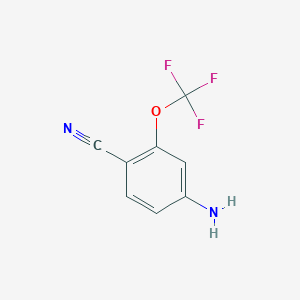

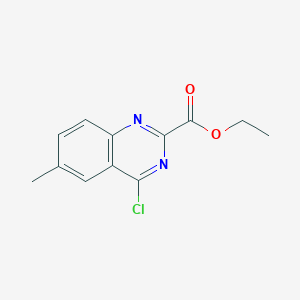

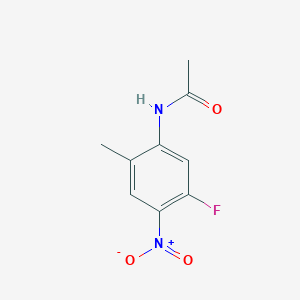

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.